3-Allyl-1H-indole
Overview
Description
3-Allyl-1H-indole is a heterocyclic aromatic compound that has been studied in the scientific community for its potential applications in various fields, such as drug design, synthetic organic chemistry, and biochemistry. This compound has a unique structure that consists of a benzene ring connected to an indole ring. It is a highly reactive compound and has been used in a variety of chemical reactions, such as arylation, alkylation, and cyclization. This compound is also known as 3-prop-2-enyl-1H-indole, 3-allylindole, and 3-allyl-1H-indol-3-ol.
Scientific Research Applications
Asymmetric Synthesis
Asymmetric Synthesis of N-Allylic Indoles : A strategy for the asymmetric synthesis of N-allylic indoles via rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, followed by Fischer indolization, has been developed. This method achieves exclusive N-selectivities and good to excellent enantioselectivities (Xu, Gilles, & Breit, 2015).
Enantioselective Synthesis of Polycyclic Indoles : Novel indolyl substituted metal-allyl zwitterionic intermediates have been used for asymmetric [3+2] cycloaddition, producing polysubstituted cyclopenta[b]indoles and pyrrolo[1,2-a]indoles with high regio- and stereoselectivities (Tian et al., 2020).
Catalytic Reactions
Palladium-Catalyzed Enantioselective C-3 Allylation : A method for the enantioselective C-3 allylation of 3-substituted indoles using allyl alcohol and trialkylboranes has been developed, leading to 3,3-disubstituted indolines and indolenines (Trost & Quancard, 2006).
Catalyzed Synthesis of N-(Alkoxycarbonyl)indoles : A bimetallic catalyst system involving Pd(PPh3)4 and CuCl has been used for the synthesis of 3-allyl-N-(alkoxycarbonyl)indoles, demonstrating cooperative catalytic activity of Pd and Cu (Kamijo & Yamamoto, 2003).
Chemical Synthesis and Modification
Synthesis of 3-Allyl-2,3-Dihydro-2,3′-Bisindoles : Pd-porphyrin-catalyzed allylation of indoles with allylic alcohols has been developed, providing an efficient method for the preparation of 3-allyl-2,3-dihydro-2,3′-bisindoles (Atia & Kimura, 2021).
Iodine-Catalyzed Allylation of Indoles : A mild and efficient method for allylation/propargylation of indoles with high regioselectivity and yields, using catalytic molecular iodine, has been reported (Liu et al., 2007).
Application in Medicinal Chemistry
Chemoselective Asymmetric N-Allylic Alkylation of Indoles : The indole framework is crucial in many biologically active compounds, and the development of enantioselective variants for N-allylic alkylation of indoles has significant implications in medicinal chemistry (Cui et al., 2009).
Diversity Oriented Synthesis of Indole-Based Compounds : Transition-metal-catalyzed allylic alkylation reactions have been used to synthesize diverse indole-based peri-annulated compounds, highlighting their importance in medicinal and organic chemistry (Xu, Dai, & You, 2013).
Mechanism of Action
Target of Action
3-Allyl-1H-indole, like many indole derivatives, is known to interact with a variety of targets in the body . These targets often play crucial roles in cell biology and are involved in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a range of biological effects . The specific interactions between this compound and its targets, as well as the resulting changes, are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Additionally, the physiological environment within the body can impact the compound’s action and efficacy. More research is needed to fully understand how environmental factors influence the action of this compound.
Safety and Hazards
Future Directions
The synthesis of indole derivatives, including 3-Allyl-1H-indole, has attracted increasing attention in recent years . Future research will likely focus on the development of new methods for indole synthesis, given the importance of this significant ring system . Additionally, the use of water as a solvent in various organic synthetic processes is being promoted, which could influence future directions in the synthesis of indole derivatives .
Biochemical Analysis
Biochemical Properties
3-Allyl-1H-indole is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
3-prop-2-enyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLKFQVYFDQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484023 | |
Record name | 3-Allyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16886-09-2 | |
Record name | 3-Allyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-allyl-1H-indole in the synthesis of (±)-ajmaline?
A1: this compound serves as a crucial starting material in the synthetic route towards (±)-ajmaline. [] The allyl group at the 3-position is strategically important as it enables a key phosphine-catalyzed [4+2] annulation reaction. This reaction forms the tetrahydropyridine ring, which is a structural component of the ajmaline skeleton.
Q2: What challenges were encountered while utilizing this compound in this specific synthetic approach?
A2: One challenge involved the conversion of this compound into the required N-sulfonyl imine. Isomerization of the allyl group during this step posed a problem. To overcome this, 2,6-lutidine was employed as it selectively hindered the undesired isomerization. [] Additionally, while the subsequent [4+2] annulation and cross-metathesis reactions successfully yielded a precursor for the planned aza-Michael-Michael reaction, this reaction only proceeded as a mono-addition. This resulted in a tetracyclic structure instead of the desired pentacyclic framework of ajmaline. []
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